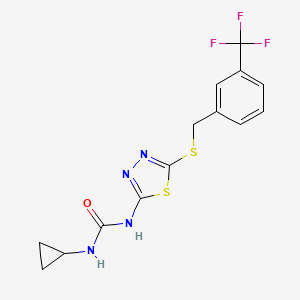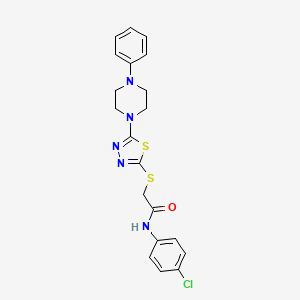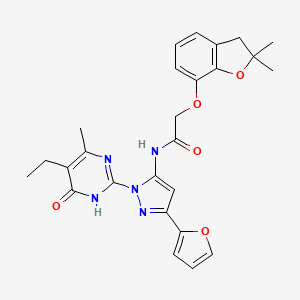![molecular formula C17H18N6O4 B2416999 {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine CAS No. 713088-90-5](/img/structure/B2416999.png)
{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine, also known as EAI045, is a small molecule inhibitor that targets EGFR T790M/L858R mutations in non-small cell lung cancer (NSCLC). This molecule has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Adsorption and Removal of Heavy Metals
A study conducted by Garcia-martin et al. (2005) explored the synthesis of a compound similar to {6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine and its application in removing heavy metals like Zn2+ and Cd2+ from aqueous solutions. The compound was anchored to activated carbon, demonstrating its potential as a molecular receptor for metal ions in water treatment processes (Garcia-martin et al., 2005).
Molecular and Electronic Structural Studies
Quesada et al. (2004) investigated symmetrically 4,6-disubstituted 2-aminopyrimidines, including compounds with a nitroso substituent like the chemical . The study focused on the molecular and electronic structures, revealing insights into charge-assisted hydrogen bonding and the formation of supramolecular structures (Quesada et al., 2004).
Exploration in Pharmaceutical Synthesis
Chhabria et al. (2007) researched the synthesis of compounds with a similar structure for potential pharmaceutical applications, specifically as analgesic and anti-inflammatory agents. Although this research focuses on medicinal applications, it underscores the chemical’s relevance in drug synthesis (Chhabria et al., 2007).
Catalysis and Organic Synthesis
Goudarziafshar et al. (2021) described the use of a compound akin to this compound in catalysis. The study highlights the compound's role in facilitating organic synthesis processes, particularly in creating 1-(α-Aminoalkyl)-2-Naphthols, showcasing its utility in the field of organic chemistry (Goudarziafshar et al., 2021).
Reduction of Nitro Compounds
Nasrollahzadeh et al. (2020) discussed the application of graphene-based catalysts in the reduction of nitro compounds to amines, an area where compounds like this compound could potentially play a role. This research is significant in the synthesis of biologically active molecules and pharmaceutical products (Nasrollahzadeh et al., 2020).
Mechanism Studies in Chemical Reactions
Dabrowska et al. (2009) explored the mechanism of three-component reactions involving primary amines, providing valuable insights into the reactions of compounds like the one . This research contributes to understanding the synthetic pathways and potential applications of such chemicals in various fields (Dabrowska et al., 2009).
Surface Chemistry and Thin Layer Formation
Moon et al. (1996) investigated the formation of aminosilane thin layers, relevant to the surface chemistry of compounds like this compound. Their study provides insights into the creation and utility of these layers in various industrial and scientific applications (Moon et al., 1996).
Eigenschaften
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-2-26-12-7-5-11(6-8-12)20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-4-3-9-27-13/h3-9H,2,10H2,1H3,(H4,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFTVMTZLBDLRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzoyl-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2416916.png)

![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)


![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)
![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)




![4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2416938.png)